Superior Catalytic Efficiency (kcat/Km) for MMP-7 Versus the Most Common Broad-Spectrum MMP Substrate
Dnp-RPLALWRS exhibits a kcat/Km of 1.9 × 10^5 M^-1 s^-1 for MMP-7, which is 58% higher than the kcat/Km of 1.2 × 10^5 M^-1 s^-1 reported for Mca-PLGL-Dpa-AR-NH2, a widely used broad-spectrum MMP FRET substrate [1]. This directly quantifiable difference in catalytic efficiency translates to a proportionally higher fluorescence signal at equivalent enzyme and substrate concentrations, enabling detection of lower MMP-7 activities and more robust Z' factor scores in HTS [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1.9 × 10^5 M^-1 s^-1 |
| Comparator Or Baseline | Mca-PLGL-Dpa-AR-NH2: 1.2 × 10^5 M^-1 s^-1 |
| Quantified Difference | +58% (1.58-fold higher) |
| Conditions | Assay with purified human MMP-7, fluorescence detection |
Why This Matters
This directly quantifiable advantage in catalytic efficiency is the primary driver for selecting Dnp-RPLALWRS in assays requiring maximum sensitivity and signal-to-background ratio for MMP-7.
- [1] VWR International. Matrix Metalloproteinase Substrate (Fluorescent) Product Information. View Source
- [2] Welch AR, et al. Purification of human matrilysin produced in Escherichia coli and characterization using a new optimized fluorogenic peptide substrate. Arch Biochem Biophys. 1995;324(1):59-64. View Source
